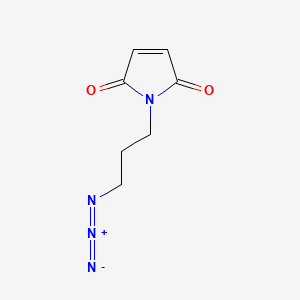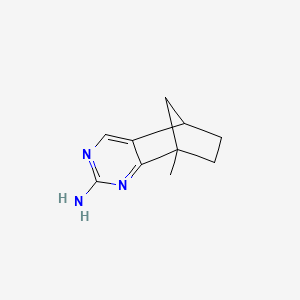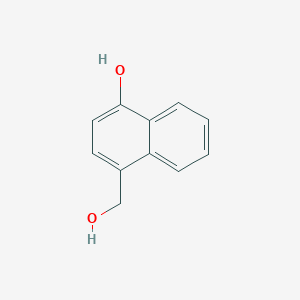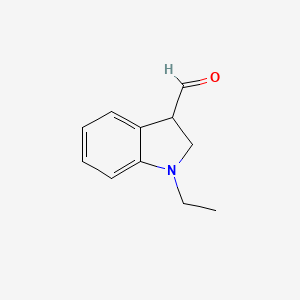
2-Amino-5H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5H-purine-6-carboxamide is a heterocyclic organic compound that belongs to the purine family It is characterized by a purine ring structure with an amino group at the 2-position and a carboxamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5H-purine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with suitable reagents can yield the desired purine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
2-Amino-5H-purine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme inhibition.
Medicine: It has been investigated for its potential anticancer and antiviral properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5H-purine-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticancer or antiviral activity .
Comparison with Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-6-chloropurine
- 2-Amino-6-mercaptopurine
Comparison: 2-Amino-5H-purine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C6H6N6O |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-amino-5H-purine-6-carboxamide |
InChI |
InChI=1S/C6H6N6O/c7-4(13)2-3-5(10-1-9-3)12-6(8)11-2/h1,3H,(H2,7,13)(H2,8,9,10,12) |
InChI Key |
SRZVUDHLUORPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC(=NC2=N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)





